

Application Notes & Protocols: Patient Selection for Radium-223 Therapy

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Compound of Interest

Compound Name: FD223

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Introduction

Radium-223 dichloride (Radium-223) is a first-in-class alpha-particle emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC), symptomatic bone metastases, and no known visceral metastatic disease.[1][2][3][4][5] As a calcium mimetic, Radium-223 selectively targets new bone growth in and around bone metastases.[4][5][6] The emitted high-energy alpha particles induce double-strand DNA breaks in adjacent tumor cells, resulting in a potent, localized anti-tumor effect with minimal damage to surrounding healthy tissue.[6][7]

The pivotal Phase 3 ALSYMPCA (ALpharadin in SYMPtomatic Prostate CANcer) trial demonstrated a significant improvement in overall survival (OS) for patients treated with Radium-223 compared to placebo.[8] This has established Radium-223 as a key therapeutic option.[9][10] Appropriate patient selection is critical to maximize clinical benefit and ensure safety. These notes provide a detailed overview of the criteria, protocols, and underlying principles for selecting patients for Radium-223 therapy.

Core Patient Selection Criteria

The primary indication for Radium-223 is for men with castration-resistant prostate cancer that has spread to the bones with symptoms, but not to other organs.[1][3]

Key Inclusion Criteria:

- **Histologically Confirmed Prostate Cancer:** Diagnosis of adenocarcinoma of the prostate must be confirmed.[\[11\]](#)
- **Castration-Resistant Status:** Disease progression despite androgen deprivation therapy (ADT), with castrate levels of serum testosterone (<50 ng/dL).[\[2\]](#)
- **Symptomatic Bone Metastases:** Patients should have symptomatic bone metastases, requiring regular use of analgesic medication or having received external beam radiation therapy (EBRT) for bone pain.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- **Multiple Bone Metastases:** Evidence of at least two bone metastases on bone scintigraphy.[\[11\]](#)[\[13\]](#)
- **Absence of Visceral Metastases:** No known metastases in organs such as the liver or lungs, as confirmed by recent imaging.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Adequate Hematologic Function:** Patients must have sufficient bone marrow reserve before initiating and throughout the course of treatment.[\[2\]](#)[\[15\]](#)

Key Exclusion Criteria:

- **Visceral Metastatic Disease:** Known spread of cancer to internal organs.[\[2\]](#)[\[14\]](#)[\[16\]](#)
- **Significant Lymphadenopathy:** Malignant lymph nodes greater than 3 cm are a common exclusion criterion.[\[15\]](#)
- **Imminent or Established Spinal Cord Compression:** This requires immediate alternative intervention.[\[16\]](#)
- **Concurrent Chemotherapy:** Radium-223 should not be used concurrently with other chemotherapy agents.[\[11\]](#)[\[16\]](#)
- **Recent Systemic Radiotherapy:** Prior treatment with other bone-seeking radiopharmaceuticals like strontium-89 or samarium-153 within the last 24 weeks.[\[11\]](#)

- Combination with Abiraterone and Prednisone/Prednisolone: This combination is not recommended due to an increased risk of fractures.[1][16][17]

Patient Selection Workflow

The following diagram illustrates the decision-making process for identifying suitable candidates for Radium-223 therapy.



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Patient selection workflow for Radium-223 therapy.

Quantitative Data Summary

Patient eligibility is guided by specific quantitative thresholds, largely derived from the ALSYMPCA trial and subsequent clinical guidelines.[\[12\]](#)[\[13\]](#)

Table 1: Hematologic Criteria for Radium-223 Administration[\[2\]](#)[\[6\]](#)[\[15\]](#)

Parameter	Prior to First Dose	Prior to Subsequent Doses
Absolute Neutrophil Count (ANC)	$\geq 1.5 \times 10^9/L$	$\geq 1.0 \times 10^9/L$
Platelet Count	$\geq 100 \times 10^9/L$	$\geq 50 \times 10^9/L$
Hemoglobin (Hb)	$\geq 10.0 \text{ g/dL}$	$\geq 8.0 \text{ g/dL}$

Table 2: Key Patient Characteristics from the ALSYMPCA Trial[\[5\]](#)

Characteristic	Radium-223 Group (n=614)	Placebo Group (n=307)
Median Age (years)	71	71
ECOG Performance Status 0-1	86%	85%
Prior Docetaxel Use	57%	58%
Baseline Opioid Use	56%	55%
Baseline Alkaline Phosphatase (ALP) < 220 U/L	44%	45%
Baseline Bisphosphonate Use	41%	40%

Experimental Protocols (Clinical Assessment Methodologies)

Accurate patient selection relies on standardized clinical and laboratory assessments.

1. Protocol for Bone Metastases Assessment

- Objective: To confirm the presence, number, and osteoblastic nature of bone metastases.
- Methodology: Technetium-99m (Tc-99m) Bone Scintigraphy
 - Patient Preparation: No specific preparation is required. Patients should be well-hydrated.
 - Radiopharmaceutical Administration: Intravenous injection of 740–1110 MBq (20–30 mCi) of a Tc-99m labeled phosphate compound (e.g., MDP, HDP).
 - Imaging: After a 2-4 hour uptake period, whole-body planar images (anterior and posterior) are acquired using a gamma camera. SPECT or SPECT/CT may be used for better localization and characterization of lesions.
 - Interpretation: Areas of increased tracer uptake ("hot spots") are indicative of high osteoblastic activity, characteristic of prostate cancer bone metastases. A minimum of two distinct hot spots are required for Radium-223 eligibility.[\[11\]](#)

2. Protocol for Visceral Metastases Assessment

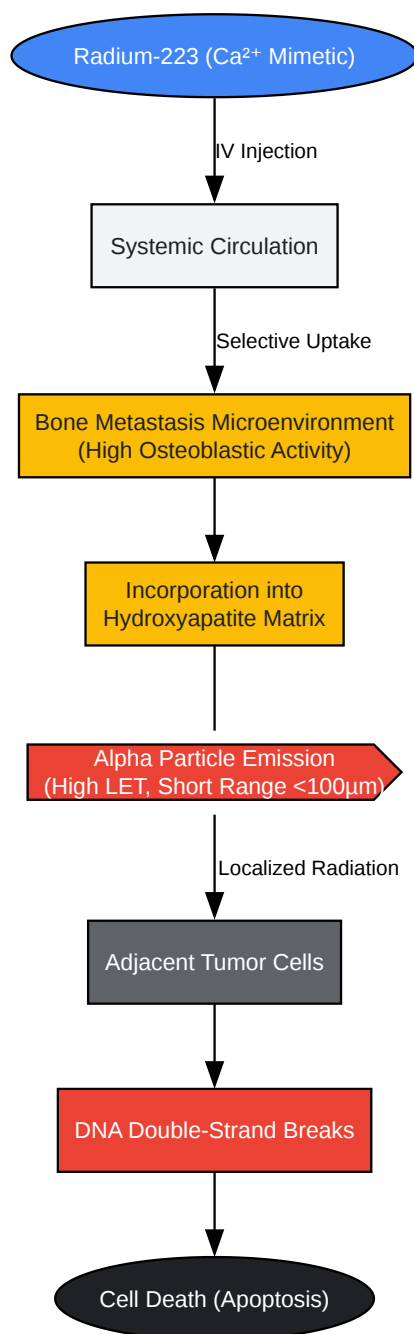
- Objective: To exclude the presence of visceral and significant soft tissue metastatic disease.
- Methodology: Computed Tomography (CT)
 - Patient Preparation: Fasting for 4-6 hours may be required, especially if intravenous contrast is used.
 - Scan Protocol: A CT scan of the chest, abdomen, and pelvis is performed. Use of intravenous contrast media is recommended to improve the detection of soft tissue and organ lesions, unless contraindicated.
 - Image Acquisition: Helical acquisition with slice thickness of 2.5-5.0 mm.
 - Interpretation: Images are reviewed for evidence of metastatic lesions in the lungs, liver, adrenal glands, or other visceral organs, as well as for bulky lymphadenopathy (>3 cm). [\[15\]](#) The absence of such findings is a key criterion for Radium-223 therapy.[\[2\]](#)

3. Protocol for Hematologic Assessment

- Objective: To ensure adequate bone marrow function prior to and during therapy.
- Methodology: Complete Blood Count (CBC) with Differential
 - Sample Collection: A whole blood sample is collected via venipuncture into an EDTA (lavender-top) tube.
 - Analysis: The sample is analyzed using an automated hematology analyzer to determine hemoglobin, platelet count, and white blood cell count with a differential to calculate the absolute neutrophil count (ANC).
 - Frequency: Testing must be performed at baseline (before the first dose) and prior to every subsequent dose of Radium-223 to monitor for myelosuppression.^[2] Results must meet the thresholds outlined in Table 1.

Mechanism of Action & Signaling

Radium-223 exerts its therapeutic effect by targeting the unique microenvironment of bone metastases.



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Mechanism of action of Radium-223 in bone metastases.

As a calcium mimetic, Radium-223 is selectively taken up in areas of high bone turnover, particularly the osteoblastic lesions common in prostate cancer metastases.[4][5] Once incorporated into the bone matrix, Radium-223 decays, emitting high-energy alpha particles. These particles have a very short range (less than 100 micrometers), which localizes their

cytotoxic effect to the immediate vicinity of the metastasis, inducing complex, difficult-to-repair double-strand DNA breaks in tumor cells while sparing adjacent healthy tissues like the bone marrow.[6]

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